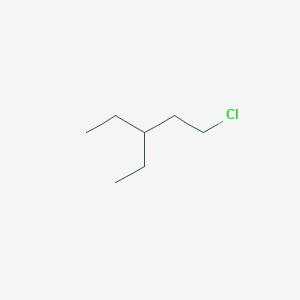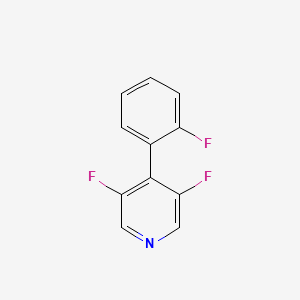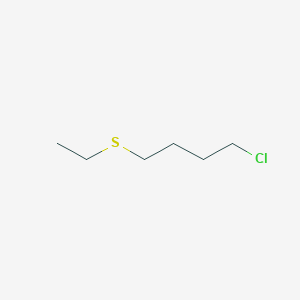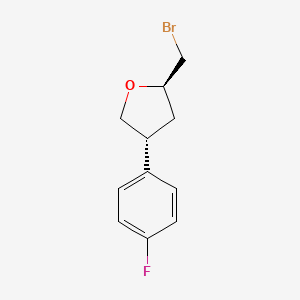![molecular formula C10H21NO B13198814 1-[1-(Aminomethyl)cyclobutyl]-2,2-dimethylpropan-1-ol](/img/structure/B13198814.png)
1-[1-(Aminomethyl)cyclobutyl]-2,2-dimethylpropan-1-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[1-(Aminomethyl)cyclobutyl]-2,2-dimethylpropan-1-ol is an organic compound with the molecular formula C10H21NO This compound features a cyclobutyl ring substituted with an aminomethyl group and a dimethylpropan-1-ol moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1-[1-(Aminomethyl)cyclobutyl]-2,2-dimethylpropan-1-ol typically involves the following steps:
Formation of the Cyclobutyl Ring: The cyclobutyl ring can be synthesized through a cyclization reaction of appropriate precursors under controlled conditions.
Introduction of the Aminomethyl Group: The aminomethyl group is introduced via a nucleophilic substitution reaction, where an appropriate amine reacts with a halogenated cyclobutyl compound.
Attachment of the Dimethylpropan-1-ol Moiety: The final step involves the reaction of the aminomethylcyclobutyl intermediate with a dimethylpropan-1-ol derivative under suitable conditions.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions: 1-[1-(Aminomethyl)cyclobutyl]-2,2-dimethylpropan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form different amine derivatives.
Substitution: The aminomethyl group can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide under acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Halogenating agents like thionyl chloride or phosphorus tribromide.
Major Products:
Oxidation Products: Ketones or aldehydes.
Reduction Products: Amine derivatives.
Substitution Products: Halogenated cyclobutyl compounds.
Wissenschaftliche Forschungsanwendungen
1-[1-(Aminomethyl)cyclobutyl]-2,2-dimethylpropan-1-ol has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 1-[1-(Aminomethyl)cyclobutyl]-2,2-dimethylpropan-1-ol involves its interaction with specific molecular targets. The aminomethyl group can form hydrogen bonds and electrostatic interactions with target molecules, while the cyclobutyl ring provides structural rigidity. These interactions can modulate the activity of enzymes, receptors, or other biomolecules, leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
1-[1-(Aminomethyl)cyclobutyl]cyclobutan-1-ol: Similar structure but with a different substituent on the cyclobutyl ring.
Cyclohexanol, 1-[1-(aminomethyl)cyclobutyl]-: Contains a cyclohexyl ring instead of a dimethylpropan-1-ol moiety.
Uniqueness: 1-[1-(Aminomethyl)cyclobutyl]-2,2-dimethylpropan-1-ol is unique due to its combination of a cyclobutyl ring with an aminomethyl group and a dimethylpropan-1-ol moiety. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications.
Eigenschaften
Molekularformel |
C10H21NO |
|---|---|
Molekulargewicht |
171.28 g/mol |
IUPAC-Name |
1-[1-(aminomethyl)cyclobutyl]-2,2-dimethylpropan-1-ol |
InChI |
InChI=1S/C10H21NO/c1-9(2,3)8(12)10(7-11)5-4-6-10/h8,12H,4-7,11H2,1-3H3 |
InChI-Schlüssel |
AISALLYFDLUWKR-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)C(C1(CCC1)CN)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![tert-butyl N-[4-(3-bromophenyl)pyrrolidin-3-yl]carbamate](/img/structure/B13198741.png)

![6,7-dihydro-5H-benzo[7]annulen-2-amine](/img/structure/B13198745.png)




![2-Chloropyrazolo[1,5-a]pyrimidine-7-carboxylic acid](/img/structure/B13198775.png)
![3,6,7,8-Tetrahydro-2H-spiro[[1,4]dioxino[2,3-g]isoquinoline-9,1'-cyclopentane]](/img/structure/B13198778.png)


![1-Cyclopropyl-2-[(prop-2-en-1-yl)amino]ethan-1-one](/img/structure/B13198782.png)
![3-(1-Aminopropan-2-YL)-8-azabicyclo[3.2.1]octan-3-OL](/img/structure/B13198787.png)
![Benzyl 3-[(chlorosulfonyl)methyl]-2-(3-methylbutan-2-yl)-5H,6H,7H,8H-imidazo[1,2-a]pyrazine-7-carboxylate](/img/structure/B13198790.png)
